N-(3-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3-phenyl-1H-pyrazol-5-yl)acetamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-phenyl-1H-pyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-(3-phenyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-(1-phenyl-1H-tetrazol-5-yl)thioacetamide
- N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide .
Uniqueness
N-(3-phenyl-1H-pyrazol-5-yl)acetamide stands out due to its specific structural features, such as the phenyl group attached to the pyrazole ring, which can influence its reactivity and interactions with biological targets. This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
Properties
CAS No. |
50671-40-4 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(5-phenyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-8(15)12-11-7-10(13-14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
BALDTIKWQRNSBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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